Introduction: The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold
Introduction: The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold
An In-depth Technical Guide to Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate, a key synthetic intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, its strategic role in synthesis, detailed experimental protocols, and its applications in the development of novel therapeutics.
The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane scaffold, is a privileged structure in pharmacology. It forms the core of a wide range of biologically active tropane alkaloids, which have significant applications in medicine.[1] The manipulation of this scaffold is crucial for developing new drugs, particularly those targeting the central nervous system (CNS).[2]
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate emerges as a highly valuable building block in this context. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a critical feature. It temporarily masks the nitrogen's nucleophilicity and basicity, thereby preventing unwanted side reactions and enabling chemists to perform selective modifications at other positions on the bicyclic ring.[3][4] The aldehyde (formyl) group at the C-3 position provides a versatile chemical handle for a variety of subsequent transformations, making this compound an ideal starting point for constructing diverse molecular libraries for drug discovery.
Physicochemical and Structural Data
Accurate characterization is the foundation of reproducible science. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 239.315 g/mol (often rounded to 239.32) | [5][6][7] |
| Molecular Formula | C₁₃H₂₁NO₃ | [5][6][7] |
| CAS Number | 882036-78-4 | [5][6] |
| Appearance | White to off-white solid | [4][6] |
| Typical Purity | ≥97% | [5][6] |
| Storage Conditions | Room temperature, store in a dry environment | [5] |
| Common Synonyms | rel-tert-butyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | [6] |
Synthetic Strategy and Mechanistic Rationale
The synthesis of the title compound is a prime example of strategic chemical planning. The most logical and efficient pathway involves the oxidation of a precursor alcohol, which leverages a common and well-understood transformation in organic chemistry.
The Logic of the Synthetic Pathway
The choice of starting material and reaction is dictated by efficiency and selectivity. The precursor, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is a readily available compound.[2][8] The conversion of a secondary alcohol to an aldehyde is a standard procedure that can be achieved with high yield and purity using various modern oxidizing agents. The Boc group remains stable under these conditions, ensuring the integrity of the core structure. This approach avoids more complex multi-step procedures, making it ideal for both academic and industrial settings.
Synthetic Workflow Diagram
The following diagram illustrates the direct and efficient synthetic conversion from the alcohol precursor to the target aldehyde.
Caption: Synthetic route from alcohol precursor to the target aldehyde.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate. The formyl group is a gateway to a vast array of chemical structures.
-
Protein Degrader Building Blocks: This compound is explicitly classified as a building block for protein degraders, a cutting-edge area of therapeutic development.[5]
-
Opioid Receptor Modulators: The 8-azabicyclo[3.2.1]octane core is central to the design of mu opioid receptor antagonists, which are investigated for conditions like opioid-induced bowel dysfunction.[9][10]
-
CNS Drug Candidates: Derivatives of this scaffold are widely explored for treating neurological disorders.[2] The ability to modify the C-3 position allows for fine-tuning of properties like receptor binding affinity, selectivity, and pharmacokinetic profiles.
Logical Application Workflow
The formyl group's reactivity can be harnessed for numerous follow-on reactions, enabling the synthesis of diverse compound libraries for screening.
Caption: Versatility of the formyl group for creating diverse derivatives.
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the synthesis and characterization of the title compound, ensuring scientific rigor and reproducibility.
Protocol 1: Synthesis via Dess-Martin Oxidation
This protocol describes the oxidation of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate.
Objective: To synthesize tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate with high purity.
Materials:
-
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: Dissolve tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture to 0 °C and quench by slowly adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the layers are clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Analytical Characterization
Objective: To confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃). The resulting spectrum should be consistent with the structure. Key expected signals include the aldehyde proton (singlet, ~9.7 ppm), the Boc group protons (singlet, ~1.4 ppm), and distinct signals for the bicyclic ring protons. A similar compound's certificate of analysis confirms NMR is a standard validation method.[11]
-
Mass Spectrometry (MS): Analyze the sample to confirm the molecular weight. In ESI+ mode, expect to see the [M+H]⁺ ion at m/z ~240.3 or the [M+Na]⁺ ion at m/z ~262.3.
-
Purity Analysis (HPLC): Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) to determine the purity, which should be ≥97%.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. Based on data for structurally related compounds, the following hazards should be considered:[12]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its unique combination of a protected bicyclic core and a reactive formyl handle provides chemists with a reliable and versatile platform for synthesizing novel molecules with significant therapeutic potential. The robust synthetic and analytical protocols outlined in this guide provide a validated framework for its use in demanding research and development environments.
References
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- US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents.
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tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]
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tert-Butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. MySkinRecipes. Available from: [Link]
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Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. Available from: [Link]
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Exploring the Synthesis Pathways of Tropine Derivatives Using N-Boc-Nortropinone. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. Available from: [Link]
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Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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